molecular formula C12H24O4Si B1395111 Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate CAS No. 1341195-54-7

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate

Cat. No.: B1395111
CAS No.: 1341195-54-7
M. Wt: 260.4 g/mol
InChI Key: KXIDAKWIDDYFGB-UHFFFAOYSA-N
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Description

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The resulting TBDMS-protected intermediate is then subjected to further reactions to introduce the ester and keto functionalities .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Deprotection of the TBDMS group results in the formation of the free hydroxyl compound.

Scientific Research Applications

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate involves the selective protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective functionalization of other parts of the molecule. The deprotection step, using reagents like TBAF, removes the TBDMS group, revealing the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations. Its stability and reactivity make it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O4Si/c1-7-15-11(14)8-10(13)9-16-17(5,6)12(2,3)4/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIDAKWIDDYFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695418
Record name Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341195-54-7
Record name Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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